Ethyl 4-{[1,1'-biphenyl]-4-sulfonamido}benzoate
Overview
Description
Ethyl 4-{[1,1’-biphenyl]-4-sulfonamido}benzoate is an organic compound that features a biphenyl group linked to a sulfonamide and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[1,1’-biphenyl]-4-sulfonamido}benzoate typically involves a multi-step process. One common method starts with the preparation of 4-bromoacetophenone, which undergoes a series of reactions including Barluenga and Suzuki couplings to introduce the biphenyl moiety . The sulfonamide group is then introduced through a reaction with a sulfonyl chloride derivative under basic conditions. Finally, esterification is achieved by reacting the resulting sulfonamide with ethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,1’-biphenyl]-4-sulfonamido}benzoate can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl 4-{[1,1’-biphenyl]-4-sulfonamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate due to its sulfonamide group, which is common in many drugs.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of Ethyl 4-{[1,1’-biphenyl
Properties
IUPAC Name |
ethyl 4-[(4-phenylphenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-2-26-21(23)18-8-12-19(13-9-18)22-27(24,25)20-14-10-17(11-15-20)16-6-4-3-5-7-16/h3-15,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUQZMYKFFOPID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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